Anisole-13C6

Description

Properties

IUPAC Name |

methoxy(1,2,3,4,5,6-13C6)cyclohexatriene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOXTESZEPMUJZ-WBJZHHNVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

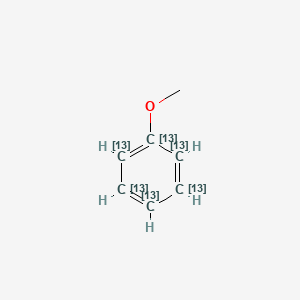

Isomeric SMILES |

CO[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675631 |

Source

|

| Record name | 1-Methoxy(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.094 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152571-52-3 |

Source

|

| Record name | 1-Methoxy(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 152571-52-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Anisole-13C6: A Technical Guide for Advanced Research Applications

This guide provides an in-depth exploration of Anisole-13C6, a stable isotope-labeled analog of anisole, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, and critical applications in metabolic research and quantitative bioanalysis, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Significance of Stable Isotope Labeling in Modern Research

Stable isotope-labeled compounds are indispensable tools in the modern scientific landscape, offering unparalleled precision in tracing metabolic fates and quantifying analytes within complex biological matrices.[1] Anisole-13C6, in which the six carbon atoms of the benzene ring are replaced with the heavy isotope ¹³C, exemplifies the utility of such molecules. This isotopic enrichment renders the molecule chemically identical to its unlabeled counterpart but physically distinguishable by its increased mass. This mass difference is the cornerstone of its application in sophisticated analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

The primary value of Anisole-13C6 lies in its ability to serve as a tracer for the metabolic pathways of anisole and as a superior internal standard for the accurate quantification of anisole and its metabolites in complex biological samples.[2][3][4] This guide will elucidate the principles and methodologies that leverage the unique properties of Anisole-13C6 in these applications.

Physicochemical Properties and Synthesis of Anisole-13C6

A thorough understanding of the physicochemical properties of Anisole-13C6 is paramount for its effective use in experimental design. These properties are largely identical to those of unlabeled anisole, with the key difference being its molecular weight.

| Property | Value | Reference |

| Chemical Name | Anisole-(phenyl-¹³C₆) | [5] |

| Synonyms | Methoxy(benzene-¹³C₆), Phenyl-¹³C₆ methyl ether | [6] |

| CAS Number | 152571-52-3 | [5][6] |

| Molecular Formula | ¹³C₆H₅OCH₃ | [5][7] |

| Molecular Weight | 114.09 g/mol | [5][6][7] |

| Appearance | Colorless to pale yellow liquid/oil | [6][8] |

| Boiling Point | ~154 °C | [5] |

| Melting Point | ~ -37 °C | [5] |

| Density | ~1.049 g/mL at 25 °C | [5] |

| Solubility | Insoluble in water; soluble in organic solvents | [8] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [5] |

Synthesis: The synthesis of Anisole-13C6 typically involves the methylation of phenol-¹³C₆. A common laboratory and industrial method is the reaction of sodium phenate-¹³C₆ with a methylating agent such as dimethyl sulfate.[7][9][10]

Caption: Synthesis of Anisole-13C6 via methylation of Phenol-¹³C₆.

Elucidating Metabolic Pathways of Anisole

Anisole itself is metabolized in biological systems, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver.[4][11] The main metabolic pathways include:

-

O-demethylation: Removal of the methyl group to form phenol.

-

Aromatic hydroxylation: Addition of a hydroxyl group to the aromatic ring, primarily at the ortho and para positions, to form methoxyphenols.[11]

Anisole-13C6 serves as an invaluable tool for tracing these metabolic transformations. When introduced into an in vitro or in vivo system, the ¹³C-labeled benzene ring remains intact throughout these primary metabolic reactions. This allows for the unambiguous identification and quantification of its metabolites using mass spectrometry, as they will all carry the +6 Da mass shift compared to their unlabeled counterparts.[6][12]

Experimental Workflow: In Vitro Metabolism of Anisole-13C6 in Human Liver Microsomes

This protocol outlines a typical workflow for investigating the metabolism of Anisole-13C6 using human liver microsomes (HLMs), a subcellular fraction rich in drug-metabolizing enzymes.[13]

Caption: Workflow for in vitro metabolism studies of Anisole-13C6.

Step-by-Step Methodology:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine human liver microsomes (final concentration ~0.5 mg/mL), phosphate buffer (pH 7.4), and Anisole-13C6 (final concentration ~1-10 µM, added from a concentrated stock in a compatible organic solvent like methanol or acetonitrile).

-

Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

-

Initiation of Metabolic Reaction:

-

Initiate the reaction by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The final volume should be adjusted with buffer.

-

The rationale for using an NADPH-generating system is to continuously supply the necessary cofactor (NADPH) for CYP450 enzyme activity.

-

-

Incubation and Sampling:

-

Incubate the reaction mixture in a shaking water bath at 37°C.

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching and Sample Preparation:

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with a known concentration of an internal standard (if a different one is used for process control). This step serves to precipitate proteins and halt enzymatic activity.

-

Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The LC method should be developed to chromatographically separate Anisole-13C6 from its potential metabolites.

-

The mass spectrometer will be set to monitor for the expected mass-to-charge ratios (m/z) of the parent compound and its ¹³C-labeled metabolites.

-

By analyzing the resulting data, researchers can identify the metabolites formed and determine the rate of metabolism of Anisole-13C6.

Anisole-13C6 as an Internal Standard for Quantitative Bioanalysis

One of the most powerful applications of Anisole-13C6 is its use as an internal standard in isotope dilution mass spectrometry (IDMS).[2][14][15] This is considered the gold standard for quantitative bioanalysis due to its ability to correct for variations in sample preparation, matrix effects, and instrument response.[4][16][17]

The Principle of Isotope Dilution Mass Spectrometry:

A known amount of the stable isotope-labeled internal standard (Anisole-13C6) is added to the unknown sample containing the analyte of interest (unlabeled anisole). The labeled and unlabeled compounds are chemically identical and thus behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[3] Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. The ratio of the mass spectrometer response of the analyte to the internal standard is then used to calculate the concentration of the analyte in the original sample.

Experimental Protocol: Quantification of Anisole in Plasma using Anisole-13C6 and LC-MS/MS

This protocol details the use of Anisole-13C6 as an internal standard for the quantification of anisole in a biological matrix such as plasma.

Sources

- 1. Synthesis of 13C and 15N labeled 2,4-dinitroanisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Using [U-13C6]-Glucose Tracer to Study Metabolic Changes in Oncogene-Induced Senescence Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anisole synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. CN1036454C - Preparation method of anisole - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro metabolism of alisol A and its metabolites' identification using high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution | NIST [nist.gov]

- 16. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

Anisole-¹³C₆: A Comprehensive Technical Guide to its Chemical Properties and Applications

An in-depth technical guide by a Senior Application Scientist

Introduction: Beyond Anisole - The Significance of Isotopic Labeling

Anisole (methoxybenzene) is a foundational reagent in organic synthesis and a precursor for pharmaceuticals, perfumes, and dyes.[1][2] However, for researchers in drug development and advanced analytical sciences, the isotopically labeled variant, Anisole-¹³C₆, offers a level of precision and insight that its unlabeled counterpart cannot. In Anisole-¹³C₆, all six carbon atoms of the phenyl ring are replaced with the stable, heavier ¹³C isotope. This substitution, while having a negligible impact on the molecule's chemical reactivity, fundamentally alters its mass and nuclear magnetic properties.

The primary utility of this "heavy" anisole lies in its application as an internal standard for quantitative mass spectrometry and as a tracer in metabolic fate studies.[3][4] The precise mass difference of +6 Daltons (M+6) allows it to be distinguished from the naturally occurring (¹²C) analyte, providing a robust tool for correcting analytical variability and tracking molecular pathways.[5] This guide provides an in-depth exploration of the core chemical properties of Anisole-¹³C₆, the causality behind its applications, and validated protocols for its use.

Core Physicochemical Properties

The foundational properties of Anisole-¹³C₆ are nearly identical to those of standard anisole, with the notable exception of its molecular weight and density, which are influenced by the heavier ¹³C isotopes. Understanding these properties is critical for its correct handling, storage, and application in experimental design.

| Property | Value | Source |

| Chemical Name | Anisole-(phenyl-¹³C₆) | |

| Synonyms | Methoxy(benzene-¹³C₆), Phenyl-¹³C₆ Methyl Ether | [6][7] |

| CAS Number | 152571-52-3 | [6][7] |

| Molecular Formula | ¹³C₆H₅OCH₃ | [7] |

| Molecular Weight | 114.09 g/mol | [7] |

| Appearance | Colorless to Pale Yellow Liquid/Oil | [6][8] |

| Density | 1.049 g/mL at 25 °C | [5] |

| Boiling Point | 154 °C | [1] |

| Melting Point | -37 °C | [1] |

| Flash Point | 51.7 °C (125.1 °F) | [5] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [5] |

| Chemical Purity | Typically ≥99% (CP) | [7] |

Spectroscopic Profile: The Analytical Fingerprint

The ¹³C enrichment dramatically alters the spectroscopic signature of the anisole molecule, which is the very basis of its utility in modern analytical workflows.

Mass Spectrometry (MS)

In mass spectrometry, Anisole-¹³C₆ is defined by its M+6 mass shift relative to unlabeled anisole (C₇H₈O, MW: 108.14 g/mol ).[5] The molecular ion peak ([M]⁺) for Anisole-¹³C₆ will appear at m/z 114.09.

-

Expert Insight: The significance of this mass shift cannot be overstated. When used as an internal standard, Anisole-¹³C₆ is added to a sample containing the unlabeled analyte. The two compounds co-elute during chromatography but are easily resolved by the mass spectrometer. Because they are chemically identical, any sample matrix effects (e.g., ionization suppression or enhancement) will affect both the analyte and the standard equally.[3][9] By calculating the ratio of the analyte peak area to the internal standard peak area, one can achieve highly accurate and precise quantification, effectively nullifying variations in sample preparation and instrument response.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of Anisole-¹³C₆ are profoundly different from those of its unlabeled isotopologue.

-

¹³C NMR: In a standard ¹³C NMR spectrum of unlabeled anisole, the aromatic carbons appear as four distinct signals due to symmetry.[11][12] For Anisole-¹³C₆, all six phenyl carbons are NMR-active ¹³C nuclei. This results in:

-

Intense Signals: The signals for the aromatic carbons are significantly more intense.

-

¹³C-¹³C Coupling: Complex splitting patterns arise from one-bond and multi-bond couplings between adjacent ¹³C atoms in the ring, providing a wealth of structural information. The methoxy carbon (-OC H₃) signal remains a singlet but its chemical shift can be used for reference.

-

-

¹H NMR: The proton spectrum is also altered. In unlabeled anisole, the aromatic protons appear as multiplets.[11] In Anisole-¹³C₆, each aromatic proton is directly bonded to a ¹³C atom. This results in large one-bond coupling constants (¹JCH), causing the proton signals to be split into doublets. This clear splitting pattern can be invaluable for unambiguous signal assignment in complex mixtures.

Infrared (IR) Spectroscopy

The substitution of ¹²C with ¹³C has a minimal effect on the vibrational frequencies of the molecule's functional groups. Therefore, the IR spectrum of Anisole-¹³C₆ is virtually identical to that of unlabeled anisole.[13][14] Key characteristic absorptions include:

-

Aromatic C-H Stretch: ~3000-3100 cm⁻¹[13]

-

sp³ C-H Stretch (Methyl): ~2955 cm⁻¹[13]

-

Aromatic C=C Stretch: ~1500-1600 cm⁻¹

-

Asymmetric C-O-C Stretch: ~1250 cm⁻¹[15]

-

Symmetric C-O-C Stretch: ~1040 cm⁻¹[15]

Chemical Reactivity and Mechanistic Insights

The isotopic labeling of Anisole-¹³C₆ does not alter its fundamental chemical reactivity. It behaves as a typical electron-rich aromatic ether.

-

Electrophilic Aromatic Substitution: The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group.[1] This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which enriches the electron density at the ortho and para positions. Consequently, Anisole-¹³C₆ undergoes electrophilic substitution reactions, such as nitration or Friedel-Crafts acylation, much faster than benzene. For example, the nitration of Anisole-¹³C₆ with acetyl nitrate proceeds efficiently to yield ¹³C₆-labeled 2,4-dinitroanisole.[16]

-

Ether Cleavage: The ether linkage is robust and resistant to cleavage by most bases. However, it can be cleaved by strong acids, particularly hydroiodic acid (HI), via an Sₙ2 reaction to yield phenol-¹³C₆ and methyl iodide.[1]

Core Applications in Research and Development

The unique properties of Anisole-¹³C₆ make it an indispensable tool in quantitative bioanalysis and mechanistic studies.

The Gold Standard Internal Standard in LC-MS/MS

Stable Isotope Labeled (SIL) internal standards are considered the "gold standard" in quantitative mass spectrometry.[3][17] Anisole-¹³C₆ is an ideal choice when anisole or a molecule containing an anisole moiety is the target analyte.

-

Causality of Experimental Choice: The fundamental challenge in LC-MS is that the efficiency of ionization can vary significantly depending on co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates). A SIL internal standard co-elutes precisely with the analyte and experiences identical ionization suppression or enhancement. Because the mass spectrometer can differentiate them by mass, the ratio of their signals remains constant, leading to superior accuracy and precision.[9]

-

Preparation of Stock Solutions: Prepare a stock solution of the unlabeled anisole analyte and a separate stock solution of Anisole-¹³C₆ in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Spiking: Add a small, fixed amount of the Anisole-¹³C₆ internal standard solution to all calibration standards, quality control (QC) samples, and unknown samples.

-

Sample Preparation: Perform the necessary sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). The internal standard corrects for any analyte loss during this process.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method. The mass spectrometer should be set to monitor at least one specific parent-to-daughter ion transition for both the analyte and the Anisole-¹³C₆ standard.

-

Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte / Internal Standard) against the analyte concentration. Determine the concentration of unknown samples from this curve.

Caption: Workflow for quantitative analysis using Anisole-¹³C₆ as an internal standard.

Tracer for Metabolic Fate and Mechanistic Studies

¹³C-labeled compounds are powerful tools for tracing metabolic pathways and elucidating reaction mechanisms without the safety concerns of radioactive isotopes.[18][19][20]

-

Experimental Logic: When Anisole-¹³C₆ (or a drug candidate containing this moiety) is introduced into a biological system (e.g., cell culture, animal model), its metabolic products will retain the ¹³C₆-labeled phenyl ring.[4] By analyzing samples over time with MS or NMR, researchers can identify and quantify metabolites, definitively tracing the fate of the anisole portion of the molecule. This is crucial for understanding drug metabolism, identifying potential toxic metabolites, and studying biotransformation pathways.

Caption: Conceptual workflow for a metabolic fate study using Anisole-¹³C₆.

Synthesis, Safety, and Handling

-

Synthesis: Anisole-¹³C₆ is typically synthesized via the Williamson ether synthesis, reacting sodium phenoxide-¹³C₆ with a methylating agent like dimethyl sulfate or methyl iodide.[1][21] The key starting material, phenol-¹³C₆, is derived from benzene-¹³C₆.

-

Safety and Handling: Anisole-¹³C₆ shares the same hazards as unlabeled anisole. It is a flammable liquid and vapor (GHS02).[22] Appropriate safety precautions must be taken:

-

Handle in a well-ventilated area or chemical fume hood.

-

Keep away from heat, sparks, and open flames.[23]

-

Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Conclusion

Anisole-¹³C₆ is a high-precision tool for the modern researcher. While its chemical reactivity mirrors that of its common unlabeled form, its isotopic enrichment provides indispensable advantages for quantitative accuracy and mechanistic clarity. Its role as a "gold standard" internal standard in mass spectrometry directly enhances the reliability and trustworthiness of analytical data in regulated environments like drug development. Furthermore, its application as a stable isotope tracer provides an unambiguous means to map complex metabolic pathways. Understanding the fundamental chemical and physical properties of Anisole-¹³C₆ is the key to unlocking its full potential in the laboratory.

References

-

PubChem. Anisole. National Center for Biotechnology Information. [Link]

-

MDPI. Green Anisole Solvent-Based Synthesis and Deposition of Phthalocyanine Dopant-Free Hole-Transport Materials for Perovskite Solar Cells. [Link]

-

Pharmaffiliates. Anisole-¹³C₆. [Link]

-

Amerigo Scientific. Anisole-(phenyl-¹³C₆) (99% (CP)). [Link]

-

Wikipedia. Anisole. [Link]

-

PubMed. Suitability of a fully ¹³C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. [Link]

-

PubMed. Synthesis of ¹³C and ¹⁵N labeled 2,4-dinitroanisole. [Link]

-

PubMed Central (PMC). Comprehensive Analysis of ¹³C₆ Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts. [Link]

-

ResearchGate. FT-IR spectra of control and treated anisole. [Link]

-

Vinati Organics. What is Anisole (CAS 100-66-3)? Uses, Properties, and Industrial Applications Explained. [Link]

-

PubMed. Metabolic fate of fructose in human adipocytes: a targeted ¹³C tracer fate association study. [Link]

-

Organic Syntheses. Anisole. [Link]

-

HMDB. ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0033895). [Link]

-

PubMed. Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts. [Link]

-

ResearchGate. Suitability of a fully ¹³C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. [Link]

-

SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. [Link]

-

PubMed. Metabolic flux determination in C6 glioma cells using carbon-13 distribution upon [1-¹³C]glucose incubation. [Link]

-

PubMed Central (PMC). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. [Link]

-

NIST. Anisole - IR Spectrum. [Link]

-

Bartleby. IR Spectrum Of Anisole. [Link]

Sources

- 1. Anisole - Wikipedia [en.wikipedia.org]

- 2. What is Anisole (CAS 100-66-3)? [vinatiorganics.com]

- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anisole-(phenyl-13C6) 13C 99atom 152571-52-3 [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Anisole-(phenyl-13C6) (99% (CP)) - Amerigo Scientific [amerigoscientific.com]

- 8. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anisole(100-66-3) 13C NMR spectrum [chemicalbook.com]

- 12. hmdb.ca [hmdb.ca]

- 13. researchgate.net [researchgate.net]

- 14. Anisole [webbook.nist.gov]

- 15. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 16. Synthesis of 13C and 15N labeled 2,4-dinitroanisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Metabolic flux determination in C6 glioma cells using carbon-13 distribution upon [1-13C]glucose incubation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. fishersci.com [fishersci.com]

- 23. uni-muenster.de [uni-muenster.de]

A Comprehensive Technical Guide to the Synthesis and Purity of Anisole-¹³C₆

This guide provides an in-depth exploration of the synthesis, purification, and analytical characterization of Anisole-¹³C₆ (Methoxybenzene-¹³C₆). Designed for researchers, chemists, and professionals in drug development, this document elucidates the critical experimental details and the scientific rationale underpinning the production of high-purity, isotopically labeled anisole.

Introduction: The Significance of Anisole-¹³C₆ in Modern Research

Anisole-¹³C₆ is a stable isotope-labeled compound where all six carbon atoms of the benzene ring are replaced with the ¹³C isotope. This isotopic enrichment makes it an invaluable tool in a multitude of scientific applications. Its primary utility lies in its role as an internal standard for mass spectrometry (MS)-based quantification, where its chemical identity to unlabeled anisole but distinct mass allows for precise and accurate measurement. Furthermore, it serves as a metabolic tracer in pharmacokinetic and drug metabolism studies, enabling researchers to track the fate of the phenyl group through complex biological systems without the complications of radioactive labeling.

The production of Anisole-¹³C₆ demands a synthesis strategy that is both efficient and high-yielding, coupled with rigorous purification and analytical validation to ensure its chemical and isotopic purity meet the stringent standards required for its applications. This guide provides a comprehensive framework for achieving these objectives.

Synthetic Strategy: The Williamson Ether Synthesis Pathway

The most reliable and widely adopted method for preparing Anisole-¹³C₆ is the Williamson ether synthesis.[1][2][3] This classic organic reaction involves the nucleophilic substitution (Sₙ2) of a halide by an alkoxide.[4] In this context, a ¹³C-labeled phenoxide ion acts as the nucleophile, attacking a methylating agent.

Causality of Pathway Selection: The choice of the Williamson synthesis is predicated on its efficiency, reliability, and the commercial availability of the key isotopically labeled precursor, Phenol-¹³C₆. This pathway ensures the ¹³C labels are retained exclusively on the aromatic ring, providing a clean and direct route to the target molecule.

Reaction Mechanism

The synthesis proceeds in two fundamental steps:

-

Deprotonation: The acidic proton of Phenol-¹³C₆ is abstracted by a base to form the highly nucleophilic sodium phenoxide-¹³C₆.

-

Nucleophilic Attack: The phenoxide anion attacks the electrophilic methyl group of a methylating agent (e.g., methyl iodide or dimethyl sulfate), displacing the leaving group and forming the ether linkage.

The overall workflow for the synthesis is depicted below.

Caption: Synthesis and Purification Workflow for Anisole-¹³C₆.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

Phenol-¹³C₆

-

Sodium Hydroxide (NaOH)

-

Dimethyl Sulfate (Caution: Highly Toxic)[5]

-

Diethyl Ether (or Dichloromethane)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Preparation of Sodium Phenoxide-¹³C₆:

-

In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve Phenol-¹³C₆ in an aqueous solution of sodium hydroxide. The reaction is typically performed by cooling the mixture to below 10°C.[5]

-

Rationale: The use of a strong base like NaOH ensures complete and rapid conversion of the weakly acidic phenol to its corresponding phenoxide salt, creating the potent nucleophile required for the subsequent step. Cooling is essential to control the initial exothermic reaction.

-

-

Methylation Reaction:

-

While stirring vigorously, slowly add dimethyl sulfate to the cooled phenoxide solution via the dropping funnel over approximately one hour.[5][6]

-

After the addition is complete, the reaction mixture is gently warmed and then brought to reflux for several hours to drive the reaction to completion.[5]

-

Rationale: A slow, controlled addition of the methylating agent prevents dangerous temperature spikes and minimizes side reactions. Refluxing provides the necessary activation energy for the Sₙ2 reaction to proceed efficiently, ensuring a high conversion rate.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature. The organic layer containing the crude Anisole-¹³C₆ will separate from the aqueous layer.

-

Transfer the entire mixture to a separatory funnel. Separate the layers.

-

Extract the aqueous layer with diethyl ether or dichloromethane to recover any dissolved product.[7]

-

Combine all organic fractions and wash them sequentially with a dilute NaOH solution (to remove any unreacted Phenol-¹³C₆), followed by water and finally a saturated brine solution.[8]

-

Rationale: The basic wash is a critical step to remove acidic impurities, primarily the starting phenol. The subsequent water and brine washes remove residual base and inorganic salts, preparing the organic phase for drying.

-

-

Drying:

-

Dry the washed organic layer over anhydrous sodium sulfate. Filter to remove the drying agent.

-

Rationale: Removing all traces of water is crucial before distillation to prevent complications and ensure the purity of the final product.

-

Purification: Achieving Analytical-Grade Purity

The crude product from the synthesis requires purification to remove solvents, unreacted starting materials, and any potential byproducts.

Primary Purification by Fractional Distillation

Fractional distillation is the definitive method for purifying Anisole-¹³C₆, leveraging its specific boiling point to separate it from other components.[5]

Protocol: Fractional Distillation

-

Assemble a fractional distillation apparatus.

-

Transfer the dried, filtered organic solution to the distillation flask.

-

Gently heat the flask. First, the extraction solvent (e.g., diethyl ether, b.p. ~35°C) will distill off.

-

After the solvent is removed, increase the temperature. Collect the fraction that distills at approximately 154°C, which corresponds to the boiling point of anisole.[9]

-

Rationale: This method effectively separates the low-boiling solvent from the high-boiling Anisole-¹³C₆. The careful collection of the specific boiling point fraction ensures high chemical purity. The known physical properties of anisole provide a built-in validation checkpoint during the experiment.

Purification Summary

The purification protocol is designed to systematically remove impurities based on their chemical and physical properties.

| Step | Purpose | Rationale |

| Aqueous NaOH Wash | Remove unreacted Phenol-¹³C₆ | Phenol is acidic and reacts with NaOH to form a water-soluble salt. |

| Water/Brine Wash | Remove residual NaOH and salts | Ensures the organic layer is free of inorganic impurities. |

| Drying | Remove dissolved water | Prevents water from co-distilling with the product. |

| Fractional Distillation | Isolate pure Anisole-¹³C₆ | Separates compounds based on differences in boiling points. |

Quality Control and Purity Assessment

Rigorous analytical testing is mandatory to confirm the identity, chemical purity, and isotopic enrichment of the final product. A multi-technique approach provides a self-validating system of characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for assessing chemical purity and confirming molecular identity.

-

Gas Chromatography (GC): Separates volatile components. A pure sample of Anisole-¹³C₆ will exhibit a single, sharp peak at a characteristic retention time.[10][11]

-

Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z) of the molecule. This is the definitive test for isotopic incorporation. The molecular ion peak for Anisole-¹³C₆ is expected at m/z 114, a +6 mass shift compared to unlabeled anisole (m/z 108).[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation and verifies the location of the isotopic labels.

-

¹H NMR: The spectrum will show two main signals: a singlet for the methoxy protons (-OCH₃) and a complex multiplet for the aromatic protons. The key feature will be the pronounced ¹³C-¹H coupling, which will cause significant splitting of the aromatic proton signals, a clear indicator of the ¹³C-labeled ring.[13]

-

¹³C NMR: This analysis directly confirms the ¹³C enrichment. The spectrum of Anisole-¹³C₆ will show strong signals for all six aromatic carbons, exhibiting complex ¹³C-¹³C coupling patterns.[14] The signal for the unlabeled methoxy carbon will appear as a singlet.

Summary of Analytical Specifications

| Parameter | Specification | Method | Rationale |

| Chemical Purity | ≥ 99% | GC-MS | Confirms absence of organic impurities. |

| Molecular Weight | 114.09 g/mol | MS | Verifies the correct mass for ¹³C₆ incorporation.[12] |

| Isotopic Purity | ≥ 99 atom % ¹³C | MS / ¹³C NMR | Confirms the level of isotopic enrichment. |

| Structure | Conforms to Anisole | ¹H NMR, ¹³C NMR | Unambiguously confirms the chemical structure and label position. |

| Boiling Point | ~154 °C | Physical Measurement | Confirms physical property of the pure substance.[9] |

The logical relationship between the analytical techniques ensures a comprehensive and trustworthy assessment of the final product.

Caption: Analytical Quality Control Framework for Anisole-¹³C₆.

Conclusion

The synthesis and purification of Anisole-¹³C₆ via the Williamson ether synthesis is a robust and reliable process. Success hinges on careful control of reaction conditions, a systematic purification strategy, and a comprehensive, multi-technique analytical validation. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can confidently produce and verify high-purity Anisole-¹³C₆, a critical enabling tool for advanced scientific investigation.

References

-

Organic Syntheses. (n.d.). Anisole. Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (1950). Process for the preparation of anisole. US2529887A.

-

Amerigo Scientific. (n.d.). Anisole-(phenyl-13C6) (99% (CP)). Retrieved from [Link]

-

MDPI. (2022). Green Anisole Solvent-Based Synthesis and Deposition of Phthalocyanine Dopant-Free Hole-Transport Materials for Perovskite Solar Cells. Retrieved from [Link]

- Google Patents. (1998). Preparation method of anisole. CN1036454C.

-

National Center for Biotechnology Information. (n.d.). Anisole. PubChem Compound Database. Retrieved from [Link]

-

YouTube. (2016). Making anisole. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

LookChem. (n.d.). Purification of Anisole. Chempedia. Retrieved from [Link]

-

SpectraBase. (n.d.). Anisole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C and 1 H NMR spectra for the reactant and products of labeled anisole. Retrieved from [Link]

-

Agilent. (2012). Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Vedantu. (n.d.). Anisole can be prepared by the action of methyl iodide class 12 chemistry CBSE. Retrieved from [Link]

-

PubMed. (2016). Direct sample introduction-gas chromatography-mass spectrometry for the determination of haloanisole compounds in cork stoppers. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. Anisole can be prepared by the action of methyl iodide class 12 chemistry CBSE [vedantu.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN1036454C - Preparation method of anisole - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Purification of Anisole - Chempedia - LookChem [lookchem.com]

- 9. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Direct sample introduction-gas chromatography-mass spectrometry for the determination of haloanisole compounds in cork stoppers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. amerigoscientific.com [amerigoscientific.com]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

Anisole-13C6: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical research and development, the demand for high-fidelity analytical standards is paramount. Anisole-13C6, a stable isotope-labeled analog of methoxybenzene, has emerged as a critical tool in quantitative bioanalysis, particularly in the realm of liquid chromatography-mass spectrometry (LC-MS). This guide provides an in-depth exploration of the physical and chemical properties of Anisole-13C6, offering practical insights into its application as an internal standard for pharmacokinetic and metabolic studies. By leveraging its unique isotopic signature, researchers can achieve unparalleled accuracy and precision in the quantification of anisole and related aromatic compounds in complex biological matrices.

This document moves beyond a simple recitation of physical constants, delving into the causality behind its utility and providing actionable protocols for its implementation in a laboratory setting. The principles of stable isotope dilution analysis are elucidated, empowering researchers to design and validate robust analytical methods.

Core Physical and Chemical Properties

The physical properties of Anisole-13C6 are nearly identical to those of its unlabeled counterpart, with the primary distinction being its increased molecular weight due to the incorporation of six carbon-13 isotopes in the benzene ring. This mass shift is the cornerstone of its utility in mass spectrometry-based quantification.

| Property | Value | Source(s) |

| Chemical Formula | ¹³C₆H₅OCH₃ | |

| Molecular Weight | 114.09 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Pleasant, sweet, anise-like | |

| Boiling Point | 154 °C (at 760 mmHg) | |

| Melting Point | -37 °C | |

| Density | 1.049 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | ~1.516 (for unlabeled anisole) | |

| Flash Point | 52 °C (closed cup) | |

| LogP (Octanol/Water) | 2.11 |

Solubility Profile

Anisole-13C6, like its unlabeled form, is a nonpolar compound, which dictates its solubility in various solvents.

| Solvent | Solubility | Quantitative Data (for unlabeled anisole) | Source(s) |

| Water | Poorly soluble | ~0.171 g / 100 mL at 20 °C | |

| Ethanol | Soluble | Miscible | |

| Methanol | Soluble | Miscible | |

| Diethyl Ether | Soluble | Miscible | |

| Acetone | Very Soluble | Miscible | |

| Benzene | Soluble | Miscible | |

| Chloroform | Soluble | Miscible |

Spectroscopic Characterization

The isotopic labeling of Anisole-13C6 is definitively confirmed through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of Anisole-13C6 is distinct from its unlabeled counterpart. While the chemical shifts of the carbon atoms are virtually identical, the signals corresponding to the six carbons of the phenyl ring will be significantly enhanced due to the ¹³C enrichment. In a proton-decoupled ¹³C NMR spectrum, one would expect to see four signals for the aromatic carbons and one for the methoxy carbon.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

C1 (ipso-carbon attached to -OCH₃): ~159 ppm

-

C2/C6 (ortho-carbons): ~114 ppm

-

C3/C5 (meta-carbons): ~129 ppm

-

C4 (para-carbon): ~120 ppm

-

-OCH₃: ~55 ppm

Note: These are approximate chemical shifts based on data for unlabeled anisole. The actual spectrum of Anisole-13C6 will show these peaks with high intensity for the phenyl carbons.

// Dummy nodes for positioning labels dummy1 [pos="1.5,1.5!", label=""]; dummy2 [pos="-1.5,1.5!", label=""]; dummy3 [pos="-2,-0.5!", label=""]; dummy4 [pos="0,-2!", label=""]; dummy_och3 [pos="2.5,0!", label=""];

// Edges from dummy nodes to chemical shifts dummy1 -> C1 [arrowhead=none]; dummy2 -> C2_6 [arrowhead=none]; dummy3 -> C3_5 [arrowhead=none]; dummy4 -> C4 [arrowhead=none]; dummy_och3 -> OCH3 [arrowhead=none];

// Make dummy nodes and edges invisible dummy1 [style=invis]; dummy2 [style=invis]; dummy3 [style=invis]; dummy4 [style=invis]; dummy_och3 [style=invis]; dummy1 -> C1 [style=invis]; dummy2 -> C2_6 [style=invis]; dummy3 -> C3_5 [style=invis]; dummy4 -> C4 [style=invis]; dummy_och3 -> OCH3 [style=invis]; } Caption: Anisole-13C6 structure with approximate ¹³C NMR chemical shifts.

Mass Spectrometry

Mass spectrometry is the cornerstone technique for utilizing Anisole-13C6. The mass spectrum will show a molecular ion peak (M⁺) at m/z 114, which is 6 mass units higher than that of unlabeled anisole (m/z 108). This distinct mass difference allows for the simultaneous detection and differentiation of the labeled internal standard and the unlabeled analyte in a complex matrix, forming the basis of the stable isotope dilution method.

Application in Quantitative Bioanalysis: A Practical Workflow

The primary and most impactful application of Anisole-13C6 is as an internal standard in quantitative LC-MS assays. Its chemical and physical properties are virtually identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for the correction of matrix effects and variations in sample recovery, leading to highly accurate and precise quantification.

Step-by-Step Protocol for Quantitative Analysis

1. Preparation of Stock and Working Solutions:

-

Internal Standard (IS) Stock Solution: Accurately weigh a known amount of Anisole-13C6 and dissolve it in a suitable organic solvent (e.g., methanol) to prepare a stock solution of a high concentration (e.g., 1 mg/mL).

-

IS Working Solution: Dilute the IS stock solution to a working concentration that, when spiked into the sample, will result in a robust signal in the mass spectrometer. The optimal concentration should be determined during method development.

-

Analyte Stock and Working Solutions: Similarly, prepare stock and working solutions of unlabeled anisole for creating the calibration curve.

2. Sample Preparation:

-

To a known volume of the biological sample (e.g., plasma, urine), add a precise volume of the Anisole-13C6 working solution. This should be done at the very beginning of the sample preparation process to account for any analyte loss during extraction.

-

Perform the necessary sample clean-up and extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.

3. Preparation of Calibration Curve:

-

Prepare a series of calibration standards by spiking known concentrations of unlabeled anisole into a blank matrix (the same biological matrix as the samples).

-

Add the same precise volume of the Anisole-13C6 working solution to each calibration standard.

-

Process the calibration standards in the same manner as the unknown samples.

4. LC-MS/MS Analysis:

-

Develop a chromatographic method that provides good peak shape and retention for anisole. A C18 column with a gradient of water and acetonitrile or methanol, both with a small amount of formic acid, is a good starting point.

-

Optimize the mass spectrometer parameters for both unlabeled anisole and Anisole-13C6. This includes selecting appropriate precursor and product ions for multiple reaction monitoring (MRM) and optimizing collision energy and other source parameters.

-

Example MRM Transitions:

-

Anisole: Q1 (m/z 109.1 [M+H]⁺) -> Q3 (e.g., m/z 77.1, 94.1)

-

Anisole-13C6: Q1 (m/z 115.1 [M+H]⁺) -> Q3 (e.g., m/z 83.1, 100.1)

-

-

-

Inject the prepared samples and calibration standards onto the LC-MS/MS system.

5. Data Analysis:

-

Integrate the peak areas for the analyte (unlabeled anisole) and the internal standard (Anisole-13C6) in each chromatogram.

-

For the calibration standards, calculate the peak area ratio (Analyte Area / IS Area) and plot this ratio against the known concentration of the analyte.

-

Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + c).

-

For the unknown samples, calculate the peak area ratio and use the equation from the calibration curve to determine the concentration of the analyte.

Metabolic Fate of Anisole

For drug development professionals, understanding the metabolic fate of a compound is crucial. Anisole undergoes metabolism primarily in the liver, catalyzed by cytochrome P450 (CYP) enzymes. The two main metabolic pathways are O-demethylation and aromatic hydroxylation.

-

O-Demethylation: This is a major metabolic pathway where the methyl group is removed from the oxygen atom, yielding phenol and formaldehyde.

-

Aromatic Hydroxylation: Hydroxyl groups can be added to the aromatic ring, primarily at the ortho and para positions, to form methoxyphenols (e.g., 2-methoxyphenol and 4-methoxyphenol).

Safety, Handling, and Storage

Anisole-13C6 is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It is advisable to wear personal protective equipment, including gloves and safety glasses. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Anisole-13C6 is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of anisole and related compounds. Its physical and chemical properties make it an ideal internal standard for stable isotope dilution LC-MS assays, enabling the acquisition of highly accurate and precise data from complex biological matrices. By understanding its characteristics and implementing the methodologies outlined in this guide, scientists can enhance the reliability and robustness of their analytical workflows, ultimately contributing to the advancement of pharmaceutical research.

References

-

Pharmaffiliates. Anisole-13C6. [Link]

-

PubChem. Anisole. National Center for Biotechnology Information. [Link]

-

Sciencemadness Wiki. Anisole. [Link]

-

Solubility of Things. Anisole. [Link]

-

Agilent Technologies. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

- Goodwin, B.L. (1976).

Introduction: The Analytical Power of Isotopic Labeling

An in-depth technical guide to Anisole-13C6 (CAS: 152571-52-3) for advanced research applications.

In the landscape of modern analytical chemistry and drug development, precision and accuracy are paramount. Stable Isotope Labeled (SIL) compounds are indispensable tools that provide a level of certainty unattainable with their unlabeled counterparts. Anisole-13C6 is the isotopologue of Anisole (methoxybenzene), where all six carbon atoms of the phenyl group have been substituted with the heavy isotope, carbon-13. This substitution results in a mass increase of 6 Daltons (M+6) without significantly altering the compound's chemical properties, such as polarity, boiling point, or chromatographic retention time.

This guide provides a senior application scientist's perspective on the core utility of Anisole-13C6, focusing on its role as a superior internal standard in quantitative mass spectrometry and NMR, and as a tracer in metabolic pathway analysis. The key advantage of ¹³C labeling over other isotopes, such as deuterium (²H), lies in its greater isotopic stability and the near-identical chromatographic behavior to the analyte, which is critical for correcting analytical variability.[1][2]

Part 1: Core Physicochemical and Safety Profile

A thorough understanding of the physical and chemical characteristics of Anisole-13C6 is fundamental to its effective application.

Quantitative Data Summary

The key properties of Anisole-13C6 are summarized below for easy reference. These specifications are critical for accurate preparation of standards and for ensuring experimental reproducibility.

| Property | Value | Source(s) |

| CAS Number | 152571-52-3 | [3][4][5] |

| Molecular Formula | ¹³C₆H₅OCH₃ | [4][5] |

| Molecular Weight | 114.09 g/mol | [3][4][5] |

| Synonyms | Methoxy(benzene-¹³C₆), Anisol-¹³C₆, Phenyl-¹³C₆ Methyl Ether | [3][4] |

| Appearance | Pale Yellow Oil | [3] |

| Isotopic Purity | ≥99 atom % ¹³C | [4] |

| Chemical Purity | ≥99% (CP) | [4][5] |

| Density | 1.049 g/mL at 25 °C | [4] |

| Boiling Point | 154 °C | [4] |

| Melting Point | -37 °C | [4] |

| Storage | 2-8°C Refrigerator | [3] |

Synthesis and Quality Control

While detailed proprietary synthesis methods are seldom published, the general pathway involves utilizing a ¹³C₆-labeled precursor, such as ¹³C₆-phenol or ¹³C₆-benzene. Standard organic reactions, like Williamson ether synthesis from ¹³C₆-phenol, are typically employed. The resulting Anisole-13C6 can then be used as a starting material for more complex labeled compounds, such as in the nitration to form [(¹³C₆)]-2,4-dinitroanisole.[6]

Trustworthiness through Validation: Each batch of Anisole-13C6 must be rigorously validated. The isotopic enrichment and distribution are confirmed by mass spectrometry, while chemical purity is typically assessed by Gas Chromatography (GC) or NMR. This ensures that the standard is reliable for sensitive quantitative applications.

Safety and Handling

Anisole-13C6 is classified as a flammable liquid.[4]

-

Hazard Codes: H226 (Flammable liquid and vapor).

-

Precautions: P210 (Keep away from heat, sparks, open flames), P233 (Keep container tightly closed), P240 (Ground/bond container and receiving equipment).[4]

-

Handling: Always handle within a certified chemical fume hood. Use personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and appropriate gloves.

-

Storage: Store in a well-ventilated, cool environment at the recommended 2-8°C, away from ignition sources.[3]

Part 2: Application in Quantitative Mass Spectrometry (LC-MS/MS)

The primary application of Anisole-13C6 is as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Causality Behind Using a ¹³C-Labeled Internal Standard

The Problem: In bioanalysis, particularly with complex matrices like plasma or urine, co-eluting endogenous compounds can interfere with the ionization process of the analyte in the mass spectrometer's source. This phenomenon, known as "ion suppression" or "matrix effect," leads to poor accuracy and reproducibility.[1]

The Solution: An ideal internal standard co-elutes with the analyte and experiences the exact same degree of ion suppression. Because Anisole-13C6 has virtually identical physicochemical properties to unlabeled anisole, it co-elutes perfectly.[1][2] The mass spectrometer can differentiate the analyte from the IS due to the M+6 mass difference. By calculating the ratio of the analyte peak area to the IS peak area, any signal fluctuation caused by matrix effects is effectively normalized. This makes ¹³C-labeled standards superior to deuterium-labeled standards, which can sometimes exhibit slight chromatographic separation from the analyte, compromising their ability to compensate for matrix effects accurately.[1]

Experimental Workflow: Quantification of Anisole in Plasma

Below is a self-validating protocol for using Anisole-13C6 as an internal standard.

Step-by-Step Methodology:

-

Stock Solutions: Prepare a 1 mg/mL stock solution of Anisole (analyte) and Anisole-13C6 (IS) in methanol.

-

Working Solutions: Create serial dilutions of the analyte stock to prepare calibration standards. Prepare a working IS solution (e.g., 500 ng/mL).

-

Sample Preparation:

-

To 100 µL of plasma (blank, standard, or unknown sample), add 10 µL of the IS working solution (final IS concentration of 50 ng/mL).

-

For calibration standards, add 10 µL of the appropriate analyte working solution. For others, add 10 µL of methanol.

-

Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Conditions (Illustrative):

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions:

-

Anisole: Q1 109.1 -> Q3 77.1

-

Anisole-¹³C₆: Q1 115.1 -> Q3 83.1

-

-

-

Quantification: Calculate the peak area ratio of Anisole to Anisole-13C6. Construct a linear regression curve of this ratio against the known concentrations of the calibration standards. Determine the concentration of unknown samples from this curve.

Part 3: Application in Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of a compound's purity or concentration without needing a specific reference standard for the analyte itself.[7] The signal integral in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[8]

The Logic of qNMR with Anisole-13C6

By adding a precisely weighed amount of a high-purity internal standard to a precisely weighed amount of the sample, the purity of the sample can be calculated. Anisole-13C6 is an excellent IS for determining the purity of unlabeled anisole or similar compounds.

Why it works:

-

Signal Separation: The ¹H NMR signals for the methoxy group (-OCH₃) of both Anisole and Anisole-13C6 are sharp singlets in a relatively uncongested region of the spectrum (~3.8 ppm).[9] This allows for clean, accurate integration.

-

Known Purity: The IS (Anisole-13C6) must have a certified, high purity.

-

Stability: The compound is stable and non-reactive under the experimental conditions.

Step-by-Step qNMR Protocol for Purity Assessment

-

Sample Preparation:

-

Accurately weigh ~10 mg of the Anisole-13C6 internal standard (m_IS) into a vial.

-

Accurately weigh ~10 mg of the unlabeled Anisole sample (m_Analyte) into the same vial.

-

Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure complete dissolution.

-

Transfer the solution to a high-quality NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Key parameter considerations for ensuring accuracy:

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (typically d1 ≥ 30 seconds for quantitative work).

-

Pulse Angle: Use a 90° pulse.

-

Number of Scans: Acquire enough scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.

-

-

-

Data Processing:

-

Apply an appropriate phasing and baseline correction to the spectrum.

-

Carefully integrate the singlet corresponding to the methoxy protons of the analyte (unlabeled Anisole) to get I_Analyte.

-

Integrate the singlet for the methoxy protons of the IS (Anisole-13C6) to get I_IS.

-

-

Calculation: Use the equation above to calculate the purity of the analyte. For this specific case, N_Analyte and N_IS are both 3 (for the -OCH₃ group), so the term cancels out.

Part 4: Application in Metabolic Studies

Understanding the metabolic fate of xenobiotics is a cornerstone of drug development and toxicology. Anisole-13C6 serves as an excellent tool for these investigations.

Tracing Metabolic Pathways

Unlabeled anisole is known to be metabolized by cytochrome P450 enzymes primarily through two pathways: O-demethylation to form phenol, and aromatic hydroxylation to form o- and p-methoxyphenol.[10][11][12]

When Anisole-13C6 is used in an in vitro metabolism experiment (e.g., with liver microsomes), the M+6 mass shift allows for the unambiguous detection of the parent compound and its metabolites against a complex biological background.

-

Parent Drug: Mass will be 114.1.

-

Hydroxylated Metabolites: The addition of an oxygen atom will result in a mass of 130.1. The ¹³C₆-label is retained.

-

O-demethylated Metabolite (Phenol): The loss of the -CH₃ group and addition of -H results in ¹³C₆-phenol, with a mass of 100.1. The label is retained on the ring, confirming the metabolic product's origin.

This clear mass signature simplifies metabolite identification and allows for relative quantification, providing crucial insights into the metabolic stability and pathways of anisole-like chemical scaffolds.

References

-

PubChem. Anisole. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. Anisole-13C6 | CAS No : 152571-52-3. [Link]

-

Amerigo Scientific. Anisole-(phenyl-13C6) (99% (CP)). [Link]

-

Wikipedia. Anisole. [Link]

-

Canadian Journal of Chemistry. 13 c nmr studies: viii. 13 c spectra of some substituted anisoles. [Link]

-

PubMed. Effects of oxygen concentration on the metabolism of anisole homologues by rat liver microsomes. [Link]

-

Journal of Labelled Compounds and Radiopharmaceuticals. Synthesis of 13C and 15N labeled 2,4-dinitroanisole. [Link]

-

ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. [Link]

-

PubMed. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. [Link]

-

Organic Syntheses. Anisole. [Link]

-

Taylor & Francis Online. Effects of oxygen concentration on the metabolism of anisole homologues by rat liver microsomes. [Link]

-

ResearchGate. C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. [Link]

-

SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. [Link]

-

Taylor & Francis Online. Effects of oxygen concentration on the metabolism of anisole homologues by rat liver microsomes (1992). [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions. [Link]

-

Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

-

Kessler Chemical. Anisole Distributor and Supplier. [Link]

-

ResearchGate. Enhancing the Resolution of 1H and 13C Solid-State NMR Spectra. [Link]

-

Kessler Chemical. Anisole, Anhydrous Distributor and Supplier. [Link]

-

Jigs Chemical. Anisole CAS no. 100-66-3 API Manufacturer. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (HMDB0033895). [Link]

-

National Institutes of Health. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. [Link]

Sources

- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 苯甲醚-环-13C6 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 5. Anisole-(phenyl-13C6) (99% (CP)) - Amerigo Scientific [amerigoscientific.com]

- 6. Synthesis of 13C and 15N labeled 2,4-dinitroanisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Anisole(100-66-3) 13C NMR [m.chemicalbook.com]

- 10. Effects of oxygen concentration on the metabolism of anisole homologues by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

Introduction to Anisole-13C6: The Gold Standard for Anisole Quantification

An in-depth technical guide on the molecular weight of Anisole-13C6, designed for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of its physicochemical properties, a detailed breakdown of its molecular weight calculation, and its critical role as an internal standard in modern analytical chemistry.

Anisole (methoxybenzene) is a common organic compound utilized in chemical synthesis and found in various environmental and biological matrices. Accurate quantification of anisole often presents a challenge due to its volatility and potential for matrix interference in complex samples. The introduction of stable isotope-labeled (SIL) internal standards has revolutionized quantitative analysis, and Anisole-13C6 stands as a prime example of this advancement.

Anisole-13C6 is a form of anisole where the six carbon atoms of the phenyl ring have been replaced with the stable, heavier isotope, carbon-13 (¹³C). This isotopic enrichment provides a distinct mass shift of +6 Da (Daltons) compared to the unlabeled native compound.[1][2] This mass difference is the cornerstone of its utility, allowing it to be distinguished by a mass spectrometer while retaining nearly identical chemical and physical properties to the analyte of interest. This guide will delve into the fundamental characteristics of Anisole-13C6, with a primary focus on its molecular weight and its application in achieving the highest standards of analytical accuracy.

Part 1: Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is paramount for its effective use. Anisole-13C6 is most commonly available as a pale yellow oil.[3] Below is a summary of its key identifiers and properties, compiled from leading chemical suppliers.

| Property | Value | Source(s) |

| Chemical Name | Anisole-(phenyl-13C6) | [1] |

| Synonyms | Methoxy(benzene-13C6), Phenyl-13C6 Methyl Ether | [2][3] |

| Molecular Formula | ¹³C₆H₅OCH₃ | [1] |

| CAS Number | 152571-52-3 | [1][3][4] |

| Molecular Weight | 114.09 g/mol | [1][3][4] |

| Mass Shift | M+6 | [1][2] |

| Appearance | Pale Yellow Oil | [3] |

| Density | 1.049 g/mL at 25 °C | [1] |

| Boiling Point | 154 °C | [1][5] |

| Melting Point | -37 °C | [1][5] |

| Isotopic Purity | ≥99 atom % ¹³C | [1] |

Part 2: A Detailed Calculation of Molecular Weight

The reported molecular weight of 114.09 g/mol is an average value. For high-resolution mass spectrometry and a deeper understanding of the compound's nature, it is instructive to calculate the monoisotopic mass. This calculation relies on the precise masses of the most abundant isotopes of each element in the molecule.

The molecular formula for Anisole-13C6 is ¹³C₆¹²C₁H₈O₁. The calculation proceeds as follows:

-

Carbon-13 (¹³C): The phenyl ring contains six ¹³C atoms. The isotope mass of carbon-13 is 13.003354835 Da.[6][7][8]

-

Contribution: 6 × 13.003354835 Da = 78.02012901 Da

-

-

Carbon-12 (¹²C): The methyl group contains one unenriched carbon atom, which is predominantly the carbon-12 isotope, defined as having a mass of exactly 12 Da.

-

Contribution: 1 × 12.000000000 Da = 12.000000000 Da

-

-

Hydrogen (¹H): There are eight hydrogen atoms. The standard atomic weight of hydrogen is approximately 1.008, reflecting its natural isotopic abundance.[9][10][11][12] For the monoisotopic mass, we use the mass of the protium isotope (¹H).

-

Contribution: 8 × 1.007825 Da ≈ 8.0626 Da

-

-

Oxygen (¹⁶O): There is one oxygen atom. The standard atomic weight of oxygen is approximately 15.999.[13][14][15][16] We use the mass of the most abundant isotope, oxygen-16.

-

Contribution: 1 × 15.994915 Da ≈ 15.994915 Da

-

Total Monoisotopic Mass: 78.02012901 Da + 12.000000000 Da + 8.0626 Da + 15.994915 Da = 114.07764401 Da

This calculated monoisotopic mass is the value that would be observed with high-resolution mass spectrometry and is critical for instrument calibration and accurate mass measurements in drug development and metabolomics. The slight difference between this value and the average molecular weight (114.09) is due to the natural abundance of heavier isotopes for the unenriched atoms (C, H, and O).

Part 3: The Scientific Rationale for Using Anisole-13C6 in Quantitative Workflows

The core value of Anisole-13C6 lies in its role as an ideal internal standard for quantification by mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC).

The Principle of Isotope Dilution Mass Spectrometry (IDMS): The underlying technique is Isotope Dilution Mass Spectrometry. In this method, a known quantity of the stable isotope-labeled standard (Anisole-13C6) is added to every sample, calibrator, and quality control sample before any sample processing steps. Because the SIL standard is chemically identical to the analyte (native anisole), it experiences the exact same losses during extraction, derivatization, and ionization.

Why This is a Self-Validating System:

-

Correction for Extraction Inefficiency: If a portion of the analyte is lost during a liquid-liquid extraction, an identical proportion of the SIL standard is also lost. The ratio of the analyte to the standard, which is what the mass spectrometer measures, remains constant.

-

Compensation for Matrix Effects: In complex matrices like plasma or soil extracts, other co-eluting compounds can suppress or enhance the ionization of the analyte in the mass spectrometer's source. This "matrix effect" is a major source of analytical inaccuracy. Since Anisole-13C6 co-elutes with and has the same ionization efficiency as native anisole, it experiences the same degree of ion suppression or enhancement. Therefore, the ratio of their signals remains unaffected, leading to a highly accurate result.

The following diagram illustrates this workflow, highlighting how the SIL internal standard provides a robust and self-validating system for accurate quantification.

Sources

- 1. 苯甲醚-环-13C6 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 2. Anisole-(phenyl-13C6) 13C 99atom 152571-52-3 [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. 152571-52-3 CAS MSDS (Anisole-13C6) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Carbon-13 - Wikipedia [en.wikipedia.org]

- 7. Carbon-13 | C | CID 175670880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. youtube.com [youtube.com]

- 12. quora.com [quora.com]

- 13. Oxygen - Wikipedia [en.wikipedia.org]

- 14. princeton.edu [princeton.edu]

- 15. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. Oxygen | O2 | CID 977 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Anisole-13C6 for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Anisole-13C6, a stable isotope-labeled compound indispensable for advanced analytical studies. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, quality control, commercial sourcing, and critical applications of Anisole-13C6, offering field-proven insights to ensure the integrity and accuracy of your experimental outcomes.

Introduction: The Significance of Stable Isotope Labeling in Modern Research

Stable isotope-labeled (SIL) compounds are non-radioactive molecules in which one or more atoms have been replaced with a heavier isotope of the same element. In the case of Anisole-13C6, the six carbon atoms of the benzene ring are replaced with the carbon-13 (¹³C) isotope. This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a distinct, higher molecular weight. This mass difference is the cornerstone of its utility in a variety of analytical techniques, most notably mass spectrometry (MS).

The use of SIL compounds like Anisole-13C6 has revolutionized quantitative analysis in complex matrices by providing a "gold standard" for internal standardization.[1] Unlike traditional internal standards that may exhibit different physicochemical properties from the analyte, an SIL analog co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer, leading to more accurate and precise quantification.

Synthesis and Quality Control of Anisole-13C6: Ensuring Analytical Integrity

The quality of an SIL standard is paramount to the reliability of experimental data. This section explores the typical synthesis pathway for Anisole-13C6 and the rigorous quality control measures employed to certify its purity and isotopic enrichment.

Synthesis Pathway

The most common and efficient synthesis of Anisole-13C6 begins with a universally labeled precursor, Benzene-13C6. A common synthetic route is the Williamson ether synthesis, which involves the formation of an ether from an organohalide and a deprotonated alcohol. A plausible and efficient synthesis route is outlined below:

Caption: A representative synthesis pathway for Anisole-13C6.

Experimental Protocol: Synthesis of Anisole-13C6

-

Hydroxylation of Benzene-13C6: Benzene-13C6 is first converted to Phenol-13C6. This can be achieved through various methods, such as the cumene process or direct oxidation, adapted for a labeled precursor.

-

Deprotonation: The resulting Phenol-13C6 is then deprotonated using a strong base, such as sodium hydroxide (NaOH), to form Sodium Phenoxide-13C6.

-

Williamson Ether Synthesis: The sodium phenoxide is subsequently reacted with a methylating agent, like methyl iodide (CH₃I) or dimethyl sulfate, to yield Anisole-13C6.

-

Purification: The final product is purified using techniques such as distillation and chromatography to remove any unreacted starting materials and byproducts.

Quality Control and Certificate of Analysis (CoA)

Reputable suppliers provide a comprehensive Certificate of Analysis (CoA) with each batch of Anisole-13C6. This document is a testament to the product's quality and should be carefully reviewed. Key parameters on a CoA include:

-

Chemical Purity: This is typically determined by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). A high chemical purity (typically >98%) ensures that the standard is free from contaminants that could interfere with the analysis.

-

Isotopic Purity (Enrichment): This is a critical parameter that indicates the percentage of molecules that are fully labeled with ¹³C at all six positions of the benzene ring. It is often determined by mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy. High isotopic enrichment (ideally ≥99 atom % ¹³C) is essential to minimize crosstalk with the unlabeled analyte's signal.

-

Identity Confirmation: The structural identity of the compound is confirmed using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.

Commercial Suppliers of Anisole-13C6: A Comparative Overview

Several reputable chemical suppliers specialize in stable isotope-labeled compounds and offer Anisole-13C6. When selecting a supplier, researchers should consider not only the price but also the quality of the product, the comprehensiveness of the provided documentation (CoA), and the supplier's reputation in the scientific community.

| Supplier | Product Name | CAS Number | Stated Purity | Available Documentation |

| Sigma-Aldrich (Merck) | Anisole-(phenyl-13C6) | 152571-52-3 | 99 atom % 13C, 99% (CP) | Certificate of Analysis, Certificate of Origin |

| Cambridge Isotope Laboratories, Inc. (CIL) | Anisole-(phenyl-13C6) | 152571-52-3 | 99 atom % 13C | Certificate of Analysis, SDS |